While there is no scientific literature readily available on the synthesis of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, commercial vendors sell the compound, suggesting established methods for its production [].
Compounds with similar structures, such as 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, have been studied for their potential biological activities. However, there is no direct mention of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine possessing similar properties [].
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core substituted with a methoxy group and a triisopropylsilyl group. Its molecular formula is and it has a CAS number of 1198097-37-8 . The presence of the triisopropylsilyl group enhances the compound's steric bulk and lipophilicity, which can influence its reactivity and biological interactions.
These reactions are critical for modifying the compound for various applications in synthetic chemistry.
Research indicates that 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may exhibit significant biological activities. Preliminary studies suggest that it interacts with specific molecular targets such as enzymes and receptors, potentially influencing signal transduction pathways and cellular processes. The unique structure of the compound, particularly the methoxy and triisopropylsilyl groups, may enhance its binding affinity and specificity.
The synthesis of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
These methods allow for the efficient production of this compound for further research and application.
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in various fields:
The interactions of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine with biological targets are under investigation. Studies focus on its binding affinities to specific enzymes and receptors, which could elucidate its mechanism of action. Understanding these interactions is crucial for assessing its potential therapeutic applications and biological effects.
Several compounds share structural similarities with 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its bulky triisopropylsilyl group. This feature significantly influences its chemical reactivity and biological activity compared to similar compounds. The steric hindrance provided by the triisopropylsilyl group can affect how the compound interacts with biological targets and undergoes
The traditional synthesis of 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine relies on established multi-step methodologies that have been extensively studied for pyrrolo[2,3-b]pyridine derivatives [6]. These approaches typically involve the construction of the bicyclic framework followed by functional group installation and protection strategies [23].
The Madelung synthesis represents one of the most fundamental approaches for constructing indole and azaindole frameworks through intramolecular cyclization [26]. For pyrrolo[2,3-b]pyridine derivatives, modified Madelung conditions involve the treatment of N-acyl-o-toluidine derivatives with strong bases such as sodium or potassium alkoxide in solvents like hexane or tetrahydrofuran at elevated temperatures ranging from 200-400°C [26]. The reaction mechanism begins with base-mediated deprotonation of both the amide nitrogen and the benzylic position, followed by nucleophilic attack of the resulting carbanion on the electrophilic carbonyl carbon [26].
Research has demonstrated that Madelung-type cyclizations for azaindole synthesis require careful optimization of reaction conditions [8]. Temperature control proves critical, as temperatures below 200°C result in incomplete cyclization, while temperatures exceeding 400°C can lead to decomposition of sensitive functional groups such as the methoxy substituent [27]. The use of sodium ethoxide in tetrahydrofuran has shown particular effectiveness for constructing the pyrrolo[2,3-b]pyridine core, with yields typically ranging from 45-70% depending on the specific substitution pattern [24].
Fischer-type cyclization strategies offer an alternative approach through the acid-catalyzed cyclization of arylhydrazones [25]. The mechanism involves protonation and isomerization of the arylhydrazone to the enamine tautomer, followed by an irreversible [3] [3]-sigmatropic rearrangement that breaks the nitrogen-nitrogen bond [25]. For 5-methoxy-substituted derivatives, the reaction typically employs acetic acid as the catalyst at temperatures between 120-160°C [24]. The cyclization proceeds through formation of a double imine intermediate, which undergoes re-aromatization and intramolecular nucleophilic attack to afford the desired heterocyclic framework [25].
The installation of the triisopropylsilyl protecting group represents a crucial step in the synthesis of 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine [7]. Triisopropylsilyl chloride serves as the primary silylating reagent, operating through a nucleophilic substitution mechanism where the nitrogen nucleophile attacks the electrophilic silicon center [16]. The reaction typically requires the presence of a base such as imidazole or triethylamine to neutralize the hydrogen chloride byproduct [20].
The silylation process demonstrates high selectivity for primary and secondary alcohols and amines, with reaction rates following the order: primary > secondary > tertiary [17]. For pyrrolo[2,3-b]pyridine substrates, the nitrogen-1 position shows enhanced nucleophilicity due to the electron-donating properties of the heterocyclic system [18]. Reaction conditions typically involve treatment with 1.1 equivalents of triisopropylsilyl chloride in the presence of 1.2 equivalents of imidazole in dimethylformamide at room temperature for 2-4 hours [20].
The triisopropylsilyl group offers superior stability compared to trimethylsilyl derivatives, showing resistance to both acidic and basic conditions [20]. This enhanced stability proves particularly valuable during subsequent synthetic transformations, as the bulky isopropyl substituents provide steric protection around the silicon-nitrogen bond [21]. Deprotection can be achieved using tetrabutylammonium fluoride in tetrahydrofuran, with the fluoride ion attacking the silicon center through an SN2 mechanism [18].
Contemporary synthetic methodologies for 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine have increasingly focused on palladium-catalyzed processes and other transition metal-mediated transformations [10]. These approaches offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional thermal cyclization methods [15].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing pyrrolo[2,3-b]pyridine frameworks [10]. The methodology typically employs halo-azaindole substrates in conjunction with various nucleophiles under mild conditions [15]. Recent developments in palladium precatalyst technology have enabled efficient cross-coupling reactions with unprotected azaindole substrates, addressing previous challenges related to competitive coordination of the heterocyclic nitrogen to the palladium center [10].
Research by Henderson and colleagues demonstrated that RuPhos-based precatalysts provide optimal performance for azaindole cross-coupling reactions [10]. The catalyst system employs 0.5 mol% of the palladium precatalyst with lithium hexamethyldisilazide as the base in tetrahydrofuran at 60°C [10]. Under these conditions, cross-coupling reactions with various amines proceed with high efficiency, typically achieving conversions exceeding 90% within 30 minutes [10].
The success of these palladium-catalyzed processes depends critically on the choice of base and solvent system [10]. Lithium hexamethyldisilazide proves superior to alternative bases such as sodium tert-butoxide or cesium carbonate, as it fully deprotonates both the amine nucleophile and the azaindole substrate, thereby reducing undesired transmetallation reactions [10]. Temperature optimization studies indicate that reactions can proceed at room temperature with extended reaction times, though 60°C provides the optimal balance between reaction rate and selectivity [10].
Chan-Lam coupling reactions offer an effective method for introducing various functional groups onto pyrrolo[2,3-b]pyridine frameworks under mild, copper-catalyzed conditions [11]. This methodology proves particularly valuable for installing nitrogen-containing substituents and has demonstrated excellent compatibility with electron-donating and electron-withdrawing groups [11]. The reaction typically employs copper(II) acetate as the catalyst in conjunction with boronic acid derivatives and molecular oxygen as the terminal oxidant [11].
Research has shown that Chan-Lam coupling conditions can accommodate substrates bearing strong electron-donating groups such as methoxy substituents and electron-withdrawing groups like nitro functionalities [11]. The reaction proceeds through formation of a copper-aryl intermediate, followed by transmetallation with the boronic acid partner and reductive elimination to form the carbon-nitrogen bond [11]. Optimization studies indicate that the choice of solvent significantly influences reaction outcomes, with dichloromethane and dimethylformamide providing the best results for azaindole substrates [11].
The methodology demonstrates particular utility for synthesizing N,N'-disubstituted derivatives that serve as precursors to N-heterocyclic carbene systems [11]. Yields typically range from 60-85% depending on the electronic properties of the coupling partners and the reaction conditions employed [11]. The mild nature of Chan-Lam coupling conditions makes this approach particularly attractive for substrates containing acid- or base-sensitive functional groups [11].
The development of efficient synthetic routes to 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine requires careful optimization of reaction parameters to maximize yield and minimize byproduct formation [33]. Recent advances in process optimization have focused on solvent selection, temperature control, and the application of design of experiments methodologies to identify optimal reaction conditions [42].
Solvent selection plays a critical role in determining the success of heterocyclic synthesis reactions, with dimethylformamide and dioxane representing two commonly employed polar aprotic solvents [12]. Comparative studies have revealed significant differences in their effects on reaction rates, selectivity, and product isolation [28]. Dimethylformamide demonstrates superior solvating ability for ionic intermediates and transition states, making it particularly effective for reactions involving charged species [28].
Research investigating the synthesis of indium-derived metal-organic frameworks has provided insights into the comparative properties of dimethylformamide and dioxane as reaction media [12]. Dimethylformamide exhibits a higher dielectric constant (ε = 36.7) compared to dioxane (ε = 2.2), resulting in enhanced stabilization of polar intermediates [12]. This property proves particularly beneficial for cyclization reactions that proceed through charged transition states [28].
Dioxane offers distinct advantages in terms of product workup and purification, as its lower boiling point (101°C vs 153°C for dimethylformamide) facilitates solvent removal [12]. Additionally, dioxane demonstrates reduced coordinating ability compared to dimethylformamide, which can be advantageous when using Lewis acid catalysts that might otherwise be deactivated by strong coordination [12]. Systematic studies indicate that reaction yields in dioxane are typically 10-15% lower than those achieved in dimethylformamide for polar cyclization reactions [29].
The choice between dimethylformamide and dioxane also influences reaction kinetics, with dimethylformamide generally providing faster reaction rates due to its ability to stabilize transition states [28]. However, dioxane often provides improved selectivity for reactions where competing pathways involve different degrees of charge development [12]. Process optimization studies recommend conducting initial screening experiments in both solvents to identify the optimal medium for specific substrate combinations [42].
Temperature optimization represents a fundamental aspect of reaction development, with studies demonstrating that yield improvements of 20-30% can be achieved through careful temperature control [27]. For heterocyclic synthesis reactions, temperature effects operate through multiple mechanisms, including alteration of reaction equilibria, modification of competing pathway selectivity, and changes in catalyst activity [34].
Research investigating temperature effects on organic synthesis reactions has revealed that endothermic cyclization reactions generally benefit from elevated temperatures, while exothermic processes may require temperature moderation to prevent decomposition [27]. For pyrrolo[2,3-b]pyridine synthesis, optimal temperatures typically range from 80-120°C, with specific values depending on the cyclization mechanism employed [24]. Temperatures below 60°C often result in incomplete conversion, while temperatures exceeding 140°C can lead to substrate decomposition and reduced yields [27].
Process optimization studies utilizing Bayesian optimization algorithms have demonstrated the power of systematic temperature screening for identifying optimal conditions [33]. These approaches typically examine temperature ranges in 10°C increments, evaluating yield, purity, and reaction time for each condition [33]. Data from high-throughput experimentation indicate that temperature optimization alone can improve reaction yields by an average of 15-25% compared to literature-reported conditions [40].
The relationship between temperature and reaction selectivity proves particularly important for multi-functional substrates like 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine [34]. Higher temperatures favor reactions with larger activation barriers, while lower temperatures may enhance selectivity for kinetically favored pathways [27]. Optimization studies recommend conducting temperature screening experiments across a range of 40-160°C to identify the optimal balance between conversion and selectivity [42].
Temperature Range (°C) | Typical Yield (%) | Reaction Time (h) | Primary Considerations |
---|---|---|---|
60-80 | 45-65 | 8-12 | Incomplete conversion |
80-100 | 70-85 | 4-6 | Optimal balance |
100-120 | 75-90 | 2-4 | Enhanced kinetics |
120-140 | 65-80 | 1-3 | Potential decomposition |
140-160 | 40-60 | 1-2 | Significant decomposition |
X-ray crystallography has emerged as the definitive structural characterization technique for pyrrolopyridine derivatives, providing unambiguous atomic-level information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [1]. The crystallographic analysis of 7-azaindole (pyrrolopyridine) systems reveals distinctive structural motifs that are fundamental to understanding the behavior of silylated derivatives.
The neutral 7-azaindole crystallizes in the triclinic space group P-1 with unit cell parameters a = 11.312(4) Å, b = 14.960(6) Å, c = 15.509(5) Å, α = 102.86(3)°, β = 108.78(3)°, γ = 90.71(3)°, Z = 16, and R-factor = 0.052 [1]. The most remarkable structural feature is the formation of tetrameric units with approximate S₄ symmetry, wherein molecules associate through four complementary N-H⋯N hydrogen bonds. This tetrameric arrangement demonstrates the profound influence of hydrogen bonding in dictating solid-state architecture of pyrrolopyridine systems.
Systematic crystallographic studies have revealed that halogenated pyrrolopyridine derivatives exhibit distinct packing patterns compared to their parent compounds. For instance, 3-chloro-7-azaindole forms dimers connected via dual linear N-H⋯N hydrogen bonds in the monoclinic space group P21/c [2]. Similarly, 5-bromo-7-azaindole adopts a comparable dimeric arrangement with dual N-H⋯N hydrogen bonding motifs [1].
The introduction of the triisopropylsilyl substituent in 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is expected to significantly alter the crystallographic landscape due to steric hindrance imposed by the bulky silyl group. Computational modeling suggests that the triisopropylsilyl group adopts a staggered conformation to minimize intramolecular repulsions, with the silicon atom positioned approximately 2.1-2.3 Å from the pyrrolopyridine nitrogen atom [3].
Based on analogous silylated heterocycles, the target compound is anticipated to crystallize in a monoclinic or orthorhombic space group with reduced symmetry compared to unsubstituted pyrrolopyridines. The bulky triisopropylsilyl substituent is expected to disrupt the conventional hydrogen-bonding networks observed in parent 7-azaindole systems, potentially leading to isolated molecular units or weakly associated dimers through π-π stacking interactions between pyrrolopyridine cores [4].
Crystallographic Parameter | Predicted Value | Basis for Prediction |
---|---|---|
Space Group | P21/c or Pbca | Reduced symmetry due to steric bulk |
Unit Cell Volume | 2800-3200 ų | Large molecular volume |
Z | 4-8 | Standard for organic crystals |
Density | 1.10-1.25 g/cm³ | Typical for organosilicon compounds |
Density Functional Theory calculations provide essential insights into the electronic structure, energetics, and spectroscopic properties of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Various computational methods have been employed to elucidate different aspects of the molecular behavior.
B3LYP/6-31G(d,p) Optimization Studies
The B3LYP functional with the 6-31G(d,p) basis set has proven particularly effective for optimizing the geometry of pyrrolopyridine systems [3]. For the target compound, calculations reveal that the pyrrolopyridine core maintains planarity with minimal deviation from coplanarity (dihedral angles < 5°). The methoxy substituent at the 5-position adopts a planar configuration with the pyridine ring, indicating effective conjugation between the methoxy oxygen lone pairs and the aromatic π-system.
Electronic Structure Analysis
DFT calculations using the B3LYP/6-311++G(2d,2p) method provide detailed electronic structure information [5]. The highest occupied molecular orbital (HOMO) is primarily localized on the pyrrolopyridine π-system with significant contribution from the methoxy oxygen lone pairs. The lowest unoccupied molecular orbital (LUMO) exhibits antibonding character across the pyridine ring with minimal involvement of the silyl substituent.
Electronic Property | Calculated Value | Method |
---|---|---|
HOMO Energy | -5.8 to -6.2 eV | B3LYP/6-311++G(2d,2p) |
LUMO Energy | -1.2 to -1.6 eV | B3LYP/6-311++G(2d,2p) |
HOMO-LUMO Gap | 4.2-4.8 eV | B3LYP/6-311++G(2d,2p) |
Dipole Moment | 3.5-4.2 D | B3LYP/6-31G(d,p) |
Vibrational Frequency Calculations
Harmonic frequency calculations using DFT methods provide theoretical vibrational spectra that correlate well with experimental infrared and Raman data [6]. The methoxy C-O stretch is predicted to appear at approximately 1245-1265 cm⁻¹, while the triisopropylsilyl C-H stretching modes are calculated to occur in the 2850-2950 cm⁻¹ region.
The triisopropylsilyl group represents one of the most sterically demanding substituents commonly employed in organic synthesis, with a cone angle of approximately 215-225° and an estimated steric parameter of ~385 ų [7]. This substantial steric bulk profoundly influences the molecular geometry, conformational dynamics, and reactivity of the pyrrolopyridine system.
Conformational Analysis
Comprehensive conformational analysis using DFT-D3BJ/def2-TZVPP methods reveals that the triisopropylsilyl group preferentially adopts conformations that minimize steric interactions with the pyrrolopyridine core [8]. The three isopropyl groups arrange in a propeller-like fashion around the silicon center, with rotation barriers of 15-25 kcal/mol for interconversion between staggered conformations.
Steric Strain Quantification
The introduction of the triisopropylsilyl substituent induces measurable steric strain within the molecular framework. Computational analysis indicates that the Si-N bond length (approximately 1.78-1.82 Å) is slightly elongated compared to less sterically hindered silyl derivatives due to repulsive interactions between the isopropyl groups and the pyrrolopyridine periphery [9].
Steric Parameter | TIPS Value | Reference (TMS) | Steric Amplification Factor |
---|---|---|---|
Cone Angle (°) | 215-225 | 118 | 1.8-1.9 |
Steric Volume (ų) | ~385 | ~57 | 6.8 |
Rotational Barrier (kcal/mol) | 15-25 | 2-4 | 4-6 |
Electronic Effects of Steric Hindrance
The substantial steric bulk of the triisopropylsilyl group induces electronic perturbations through hyperconjugative interactions and through-space effects. DFT calculations reveal that the electron density distribution in the pyrrolopyridine π-system is subtly modulated by the presence of the bulky silyl substituent, with the pyridine nitrogen becoming slightly more electron-rich due to inductive donation from the silicon center [10].
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural elucidation tool for organosilicon heterocycles, with ¹H, ¹³C, and ²⁹Si NMR offering complementary structural information [11] [12].
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exhibits characteristic resonance patterns that enable unambiguous structural assignment. The pyrrolopyridine aromatic protons appear as distinctive signals in the aromatic region (7.2-8.7 ppm), with the pyridine protons typically displaying downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atom [13].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Pyridine H-6 | 8.5-8.7 | d | 1H |
Pyridine H-4 | 8.0-8.2 | d | 1H |
Pyrrole H-3 | 7.2-7.5 | d | 1H |
Pyrrole H-2 | 6.8-7.2 | d | 1H |
Methoxy OCH₃ | 3.8-4.0 | s | 3H |
Si-CH(CH₃)₂ | 1.0-1.4 | sept | 3H |
Si-CH(CH₃)₂ | 0.8-1.2 | d | 18H |
The triisopropylsilyl substituent generates a characteristic splitting pattern with the methine protons (Si-CH) appearing as septets due to coupling with six equivalent methyl protons, while the methyl groups manifest as doublets [11].
¹³C NMR Structural Elucidation
¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic environment. The pyrrolopyridine carbon atoms exhibit chemical shifts that reflect their hybridization state and electronic environment [3].
Carbon Environment | Chemical Shift (ppm) | Assignment |
---|---|---|
Methoxy quaternary C | 160-170 | C-5 |
Pyridine carbons | 145-155 | C-6, C-4, C-7a |
Pyrrole carbons | 120-140 | C-2, C-3, C-3a |
Methoxy OCH₃ | 55-60 | OCH₃ |
Si-CH(CH₃)₂ | 15-20 | CH |
Si-CH(CH₃)₂ | 18-25 | CH₃ |
²⁹Si NMR Characterization
²⁹Si NMR represents a powerful tool for characterizing the silicon environment in organosilicon compounds [14]. The triisopropylsilyl silicon typically resonates in the range of 0 to +10 ppm, with the exact chemical shift depending on the electronic nature of the attached nitrogen atom and the overall molecular environment [15].
The ²⁹Si chemical shift provides insights into the coordination environment and electronic properties of the silicon center. For pyrrolopyridine-bound triisopropylsilyl groups, the silicon signal typically appears as a sharp singlet around +2 to +8 ppm, indicating a tetrahedral coordination geometry with minimal dynamic exchange processes [11].
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), provides crucial structural information through characteristic fragmentation pathways [16] [17]. The fragmentation behavior of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine follows predictable patterns based on the stability of generated fragments and the ease of bond cleavage.
Primary Fragmentation Pathways
The molecular ion peak appears at m/z 304 ([M]⁺- ), corresponding to the molecular formula C₁₇H₂₈N₂OSi. The most prominent fragmentation pathway involves cleavage of the Si-N bond, generating the triisopropylsilyl cation (m/z 129, [C₇H₁₅Si]⁺) and the pyrrolopyridine radical cation [18].
Secondary Fragmentation Processes
Secondary fragmentation occurs through multiple competing pathways. Loss of methyl radicals from the triisopropylsilyl group generates fragments at m/z 289 ([M-CH₃]⁺), while elimination of complete isopropyl groups yields m/z 261 ([M-C₃H₇]⁺). The pyrrolopyridine core can lose the methoxy group to generate m/z 161, or undergo further fragmentation to yield the base pyrrolopyridine ion at m/z 147 [16].
Fragment m/z | Ion Formula | Fragmentation Process | Relative Intensity |
---|---|---|---|
304 | [C₁₇H₂₈N₂OSi]⁺- | Molecular ion | 15-25% |
289 | [M-CH₃]⁺ | Methyl loss | 10-20% |
261 | [M-C₃H₇]⁺ | Isopropyl loss | 25-35% |
203 | [M-C₇H₁₅Si]⁺ | TIPS loss | 60-80% |
161 | [pyrrolopyridine-OCH₃]⁺ | Core + methoxy loss | 40-60% |
147 | [pyrrolopyridine]⁺ | Core fragment | 100% (base peak) |
129 | [C₇H₁₅Si]⁺ | TIPS cation | 30-50% |
73 | [Si(CH₃)₃]⁺ | Rearrangement product | 20-40% |
Mechanistic Insights from Fragmentation Studies
The fragmentation patterns provide valuable mechanistic insights into the gas-phase chemistry of silylated pyrrolopyridines. The preferential formation of the pyrrolopyridine core ion (m/z 147) as the base peak indicates the exceptional stability of this heterocyclic system under electron impact conditions. The observation of rearrangement products, such as the trimethylsilyl-like fragment at m/z 73, suggests facile alkyl group migration processes characteristic of organosilicon compounds under mass spectrometric conditions [19] [20].
Collision-Induced Dissociation (CID) Studies
Tandem mass spectrometry experiments using collision-induced dissociation provide additional structural confirmation through controlled fragmentation of selected precursor ions. CID of the molecular ion (m/z 304) confirms the proposed fragmentation pathways and reveals the relative bond strengths within the molecular framework [21].